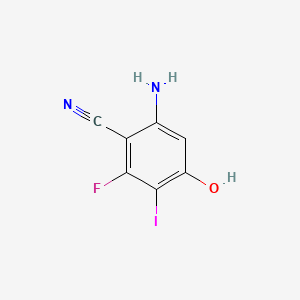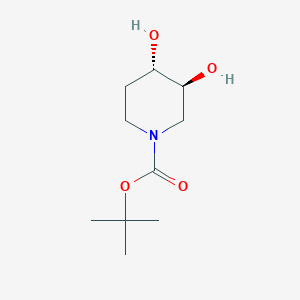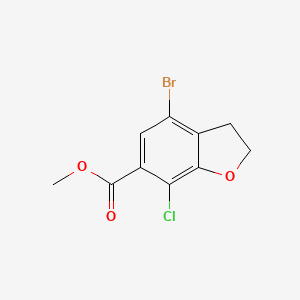![molecular formula C13H7BrO3 B13916348 8-Bromodibenzo[b,d]furan-3-carboxylic acid CAS No. 133953-53-4](/img/structure/B13916348.png)
8-Bromodibenzo[b,d]furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromodibenzo[b,d]furan-3-carboxylic acid is a chemical compound belonging to the class of dibenzofurans, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position on the dibenzofuran ring. Dibenzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 8-Bromodibenzo[b,d]furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of dibenzofuran followed by carboxylation. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) chloride. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature .
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
8-Bromodibenzo[b,d]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding dibenzofuran-3-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-dibenzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
8-Bromodibenzo[b,d]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, given its ability to interact with cellular targets.
Industry: In materials science, it is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 8-Bromodibenzo[b,d]furan-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Bromodibenzo[b,d]furan-3-carboxylic acid include:
Dibenzofuran-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chlorodibenzo[b,d]furan-3-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
8-Methyldibenzo[b,d]furan-3-carboxylic acid: Features a methyl group at the 8th position, affecting its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
133953-53-4 |
|---|---|
Molekularformel |
C13H7BrO3 |
Molekulargewicht |
291.10 g/mol |
IUPAC-Name |
8-bromodibenzofuran-3-carboxylic acid |
InChI |
InChI=1S/C13H7BrO3/c14-8-2-4-11-10(6-8)9-3-1-7(13(15)16)5-12(9)17-11/h1-6H,(H,15,16) |
InChI-Schlüssel |
HQGMHBDFAHXWNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)OC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2E)-3-[4-(D-glucopyranosyloxy)-3-hydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-(1S,3R,4R,5R)-Cyclohexanecarboxylic acid](/img/structure/B13916268.png)



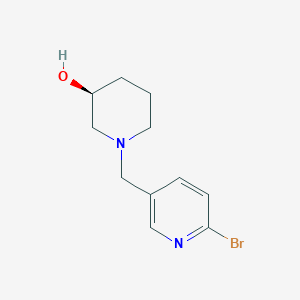
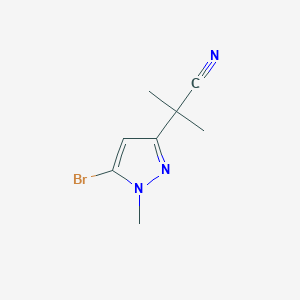
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

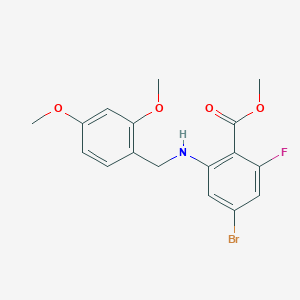
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
